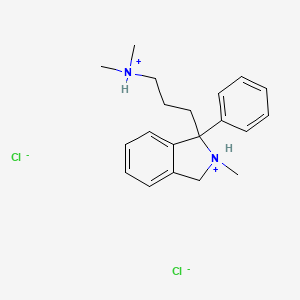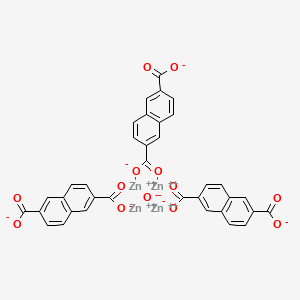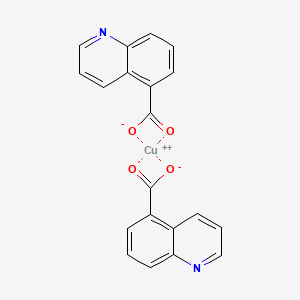
Carbamic acid, diethyldithio-, diester with 1,3-bis(mercaptomethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, diethyldithio-, diester with 1,3-bis(mercaptomethyl)urea is a chemical compound with the molecular formula C13H26N4OS4 and a molecular weight of 382.632 g/mol . This compound is known for its unique structure, which includes both carbamic acid and urea moieties, linked through diethyldithio groups. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
The synthesis of carbamic acid, diethyldithio-, diester with 1,3-bis(mercaptomethyl)urea typically involves the reaction of diethyldithiocarbamic acid with 1,3-bis(mercaptomethyl)urea under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a catalyst to facilitate the formation of the diester linkage. Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity of the final product .
化学反応の分析
Carbamic acid, diethyldithio-, diester with 1,3-bis(mercaptomethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding thiols and amines.
Substitution: The diethyldithio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
Carbamic acid, diethyldithio-, diester with 1,3-bis(mercaptomethyl)urea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce carbamic acid and urea functionalities into target molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of carbamic acid, diethyldithio-, diester with 1,3-bis(mercaptomethyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The pathways involved in its action are still under investigation, but it is believed to affect cellular processes through its reactivity with biological macromolecules .
類似化合物との比較
Carbamic acid, diethyldithio-, diester with 1,3-bis(mercaptomethyl)urea can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but different substituents, leading to variations in reactivity and applications.
Carbamodithioic acid, diethyl-, carbonylbis(iminomethylene) ester: This compound shares the carbamic acid and diethyldithio groups but has a different linkage, affecting its chemical properties and uses.
The uniqueness of this compound lies in its combination of carbamic acid and urea moieties, which confer distinct chemical and biological properties.
特性
CAS番号 |
13575-60-5 |
|---|---|
分子式 |
C13H26N4OS4 |
分子量 |
382.6 g/mol |
IUPAC名 |
(diethylcarbamothioylsulfanylmethylcarbamoylamino)methyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C13H26N4OS4/c1-5-16(6-2)12(19)21-9-14-11(18)15-10-22-13(20)17(7-3)8-4/h5-10H2,1-4H3,(H2,14,15,18) |
InChIキー |
SKCIXVXNJSASNY-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=S)SCNC(=O)NCSC(=S)N(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


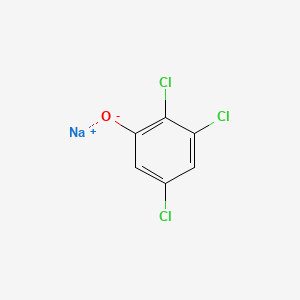
![2-[(3-acetamido-2,4,6-triiodophenyl)methyl-(carboxymethyl)amino]acetic acid;hydrate](/img/structure/B15342173.png)

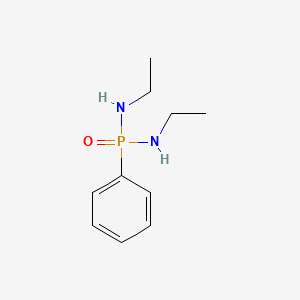
![Pyrido[1,2-a]pyrimidin-5-ium-9-ol;perchlorate](/img/structure/B15342199.png)
![(E)-10-[2-(7-carboxyheptyl)-5,6-dihexylcyclohex-3-en-1-yl]dec-9-enoic acid](/img/structure/B15342206.png)
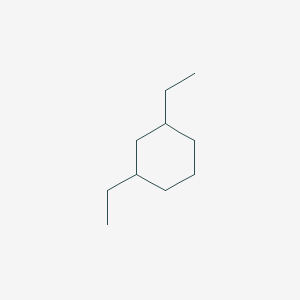
![2',4'-Difluoro-4-[(4-nitrobenzoyl)oxy][1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15342218.png)

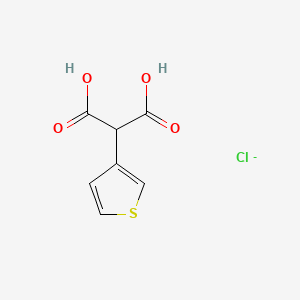
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(cyclohexylamino)-2'-methyl-](/img/structure/B15342234.png)
